molecular formula C20H22ClNO6 B3750312 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B3750312
M. Wt: 407.8 g/mol
InChI Key: UZROXIHCPUNHNO-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[c]chromene derivative featuring a 8-chloro substituent, a 4-oxo group, and an esterified β-alaninate moiety protected by a tert-butoxycarbonyl (Boc) group. Its linear molecular formula is C₁₉H₂₀ClNO₆, with a molecular weight of 393.827 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the β-alaninate moiety during synthetic processes.

Properties

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO6/c1-20(2,3)28-19(25)22-8-7-17(23)26-16-10-15-13(9-14(16)21)11-5-4-6-12(11)18(24)27-15/h9-10H,4-8H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZROXIHCPUNHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Cyclopenta[c]chromene Derivatives

Key analogues differ in substituents at the 8-position of the chromene core or modifications to the ester side chain. Below is a comparative analysis:

Compound Name Substituent (Position 8) Ester Side Chain Modification Molecular Formula Molecular Weight (g/mol)
Target Compound Chlorine N-(tert-butoxycarbonyl)-β-alaninate C₁₉H₂₀ClNO₆ 393.827
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-β-alaninate Hexyl N-(benzyloxycarbonyl)-β-alaninate C₂₉H₃₃NO₆ 491.584
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl ({[(2-methyl-2-propanyl)oxy]carbonyl}amino)(phenyl)acetate Chlorine Boc-protected phenylacetate C₂₆H₂₄ClNO₇ 498.93 (estimated)
Key Observations:
  • Chlorine vs.
  • Ester Side Chain: The Boc-protected β-alaninate in the target compound offers acid-labile protection, whereas the benzyloxycarbonyl (Cbz) group in the hexyl variant requires hydrogenolysis for deprotection . The phenylacetate analogue in adds steric bulk, likely reducing solubility in polar solvents .

Crystallographic and Structural Analysis

While direct crystallographic data for the target compound is unavailable, software tools like SHELXL and WinGX (referenced in and ) are critical for refining similar small-molecule structures. The hexyl-substituted analogue () has a monoisotopic mass of 491.230788, suggesting precise crystallographic characterization is feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
Reactant of Route 2
Reactant of Route 2
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

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